molecular formula C17H19NO4S B2459989 Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 592470-93-4

Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No. B2459989
M. Wt: 333.4
InChI Key: AHBHGKDLOXJFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is commonly referred to as "MMPG" and has been widely studied for its mechanism of action and biochemical and physiological effects. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves the reaction of 3-methylbenzylamine with 4-methylbenzenesulfonyl chloride to form the intermediate N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]amine. This intermediate is then reacted with glycine methyl ester hydrochloride to form the final product.

Starting Materials
3-methylbenzylamine, 4-methylbenzenesulfonyl chloride, glycine methyl ester hydrochloride

Reaction
Step 1: 3-methylbenzylamine is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]amine., Step 2: N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]amine is then reacted with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide to form the final product, Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate.

Scientific Research Applications

MMPG has been widely studied for its potential applications in various fields of scientific research. One of the primary applications of MMPG is in the field of medicinal chemistry. MMPG has been shown to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases such as arthritis, cancer, and neuropathic pain.

Mechanism Of Action

The mechanism of action of MMPG is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, MMPG can reduce inflammation and pain, making it a potential candidate for the development of new drugs for the treatment of various diseases.

Biochemical And Physiological Effects

MMPG has been shown to have significant biochemical and physiological effects. In animal studies, MMPG has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of various diseases. MMPG has also been shown to have a low toxicity profile, making it a safe compound for use in lab experiments.

Advantages And Limitations For Lab Experiments

One of the primary advantages of MMPG for lab experiments is its low toxicity profile. This makes it a safe compound for use in various experiments. Additionally, the synthesis method of MMPG is a straightforward process that can be easily scaled up for large-scale production. However, one of the limitations of MMPG is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of MMPG. One potential direction is the development of new drugs for the treatment of various diseases such as arthritis, cancer, and neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of MMPG and its potential applications in various fields of scientific research. Finally, the development of new synthesis methods for MMPG could lead to more efficient and cost-effective production of this compound.

properties

IUPAC Name

methyl 2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-7-9-16(10-8-13)23(20,21)18(12-17(19)22-3)15-6-4-5-14(2)11-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBHGKDLOXJFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

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